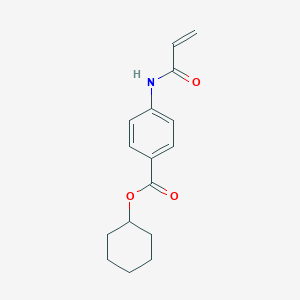![molecular formula C15H20N4OS B2528516 3-(3-哌啶-1-基丙基)-2-硫代亚甲基-1H-吡啶并[2,3-d]嘧啶-4-酮 CAS No. 958579-57-2](/img/structure/B2528516.png)
3-(3-哌啶-1-基丙基)-2-硫代亚甲基-1H-吡啶并[2,3-d]嘧啶-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-piperidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one, also known as PPSB-102, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases.
科学研究应用
Kinase Inhibition
The compound’s chemical scaffold resembles known kinase inhibitors. Researchers are exploring its ability to inhibit specific kinases implicated in cancer, inflammation, and other diseases. For instance, it could be evaluated as a FLT3 kinase inhibitor for acute myeloid leukemia (AML) therapy .
Epigenetic Modulation
Given its resemblance to known epigenetic modulators, the compound may influence histone methyltransferases or demethylases. Researchers are exploring its effects on chromatin remodeling and gene expression. For instance, targeting the catalytic domain of Dot1L (a histone methyltransferase) could be a therapeutic approach for certain leukemias .
Radical Chemistry
The compound’s radical approach for protodeboronation of alkyl boronic esters is noteworthy. It enables the formal anti-Markovnikov hydromethylation of alkenes, expanding the toolbox for organic synthesis . Researchers are investigating its broader applications in radical reactions.
Synthetic Methodology
The compound’s unique reactivity may find applications in synthetic methodologies. Researchers are exploring its use as a building block for constructing more complex molecules. For example, it has been employed in the formal total synthesis of natural products like δ-®-coniceine and indolizidine 209B .
作用机制
Target of Action
Similar compounds have been found to inhibit pkb , a kinase involved in cellular signaling pathways.
Mode of Action
The compound 3-(3-(piperidin-1-yl)propyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one likely interacts with its targets through ATP-competitive inhibition . This means it competes with ATP for binding to the kinase, thereby inhibiting the kinase’s activity.
Pharmacokinetics
Similar compounds have been described as orally bioavailable , suggesting that this compound may also be well-absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted.
属性
IUPAC Name |
3-(3-piperidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c20-14-12-6-4-7-16-13(12)17-15(21)19(14)11-5-10-18-8-2-1-3-9-18/h4,6-7H,1-3,5,8-11H2,(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOCXSRNEFISIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN2C(=O)C3=C(NC2=S)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2528434.png)
![Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2528435.png)
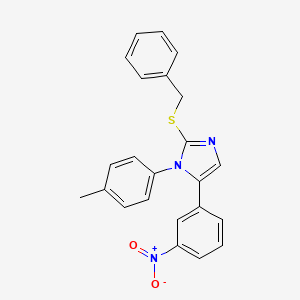
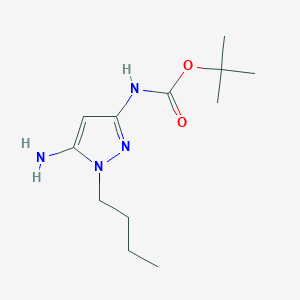
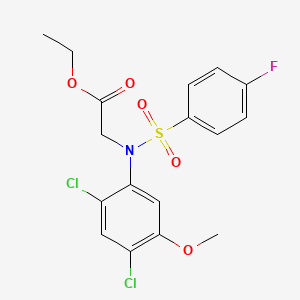
![N-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2528442.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2528443.png)
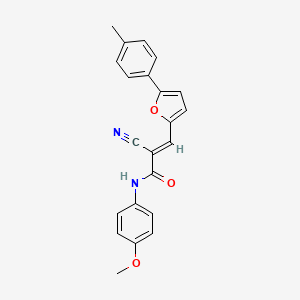
![4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2528449.png)

![1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2528452.png)
![N-(4-acetylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2528453.png)
